molecular formula C22H21NO B1451346 (E)-2-(2-((E)-1,3,3-trimethylindolin-2-ylidene)ethylidene)-2,3-dihydro-1H-inden-1-one CAS No. 53704-23-7

(E)-2-(2-((E)-1,3,3-trimethylindolin-2-ylidene)ethylidene)-2,3-dihydro-1H-inden-1-one

Cat. No.: B1451346
CAS No.: 53704-23-7
M. Wt: 315.4 g/mol
InChI Key: RMZNRQVMHQVFHH-UHFFFAOYSA-N
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Description

(E)-2-(2-((E)-1,3,3-trimethylindolin-2-ylidene)ethylidene)-2,3-dihydro-1H-inden-1-one is a useful research compound. Its molecular formula is C22H21NO and its molecular weight is 315.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis and Crystal Structures : The synthesis and crystal structures of compounds containing the same indole derivative donor group as (E)-2-(2-((E)-1,3,3-trimethylindolin-2-ylidene)ethylidene)-2,3-dihydro-1H-inden-1-one have been explored. These studies provide insights into the molecular structure and properties of related compounds (Bogdanov et al., 2019).

  • Photochemistry in Solution : The photochemical behavior of similar compounds in different solvents has been investigated. This research is vital for understanding how solvent polarity and proticity affect the stability of these compounds in various states (Petkov et al., 1999).

  • Molecular Structure of Zinc Chloride Complex : X-ray diffraction studies have been used to determine the structure of a zinc chloride complex containing a similar indoline derivative. The orientation of the indoline nitrogen atom in these complexes has implications for additional coordination (Tkachev et al., 2018).

Chemical Reactions and Synthesis Techniques

  • Stereoselective Synthesis : Research has been conducted on the stereoselective synthesis of isoindolines from aldehydes and phenacyl azides under metal-free conditions. This work offers insights into efficient methods for synthesizing highly functionalized compounds (Prasad et al., 2021).

  • Reaction Analysis : The reaction of 1′,3′,3′-trimethylspiro[2H-1-benzopyran-2,2′-indolines] with related compounds has been analyzed, shedding light on the formation and structure of isomeric products (van den Bogaert et al., 2010).

Applications in Photophysical and Electrochemical Studies

  • Photophysical Characteristics : Studies on the photophysical characteristics of triene merocyanines provide valuable information about the absorption and emission properties of these compounds, which could be crucial for applications in photonics and electronics (Muschelknautz et al., 2014).

  • Electrochemical Methods : The electrochemical synthesis of related compounds in aprotic media has been explored, offering insights into novel methods for the formation of complex molecules (Kumari et al., 2011).

Properties

IUPAC Name

2-[2-(1,3,3-trimethylindol-2-ylidene)ethylidene]-3H-inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO/c1-22(2)18-10-6-7-11-19(18)23(3)20(22)13-12-16-14-15-8-4-5-9-17(15)21(16)24/h4-13H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMZNRQVMHQVFHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2N(C1=CC=C3CC4=CC=CC=C4C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20699410
Record name 2-[2-(1,3,3-Trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20699410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53704-23-7
Record name 2-[2-(1,3,3-Trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20699410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-2-(2-((E)-1,3,3-trimethylindolin-2-ylidene)ethylidene)-2,3-dihydro-1H-inden-1-one
Reactant of Route 2
(E)-2-(2-((E)-1,3,3-trimethylindolin-2-ylidene)ethylidene)-2,3-dihydro-1H-inden-1-one
Reactant of Route 3
(E)-2-(2-((E)-1,3,3-trimethylindolin-2-ylidene)ethylidene)-2,3-dihydro-1H-inden-1-one
Reactant of Route 4
(E)-2-(2-((E)-1,3,3-trimethylindolin-2-ylidene)ethylidene)-2,3-dihydro-1H-inden-1-one
Reactant of Route 5
(E)-2-(2-((E)-1,3,3-trimethylindolin-2-ylidene)ethylidene)-2,3-dihydro-1H-inden-1-one
Reactant of Route 6
(E)-2-(2-((E)-1,3,3-trimethylindolin-2-ylidene)ethylidene)-2,3-dihydro-1H-inden-1-one

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